molecular formula C19H17N3O3S B2765209 methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1797803-51-0

methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2765209
CAS RN: 1797803-51-0
M. Wt: 367.42
InChI Key: JPUHTCIMUFZYEY-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Both thiazole and imidazole rings are found in many potent biologically active compounds .


Synthesis Analysis

In the last few decades, a lot of work has been done on thiazole and imidazole rings to find new compounds related to these scaffolds . For example, benzofuro[6,7-d]thiazoles, benzofuro[7,6-d]thiazoles and 6-arylaminobenzo[d]thiazole-4,7-diones were synthesized and tested for in vitro antifungal activity .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .


Chemical Reactions Analysis

Thiazole and imidazole rings have been used as important synthons in the development of new drugs . They have been incorporated into various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have shown significant analgesic (pain-relieving) activities . This makes them potential candidates for the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties, meaning they can kill or inhibit the growth of microorganisms . This makes them potentially useful in the development of new antibiotics.

Antifungal Activity

Some thiazole derivatives have antifungal properties . This means they could potentially be used in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have shown antiviral properties . This suggests they could potentially be used in the development of new antiviral medications.

Anticonvulsant Activity

Thiazole derivatives have demonstrated anticonvulsant properties . This means they could potentially be used in the treatment of conditions characterized by seizures, such as epilepsy.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activities . This means they could potentially be used in the treatment of cancer.

Mechanism of Action

While the specific mechanism of action for your compound is not available, compounds with thiazole and imidazole rings have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

The development of new compounds with thiazole and imidazole rings continues to be an active area of research, with a focus on developing compounds with improved biological activity and lesser side effects .

properties

IUPAC Name

methyl 7-(1,3-benzothiazole-6-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-19(24)22-7-6-12-2-4-15(8-14(12)10-22)21-18(23)13-3-5-16-17(9-13)26-11-20-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUHTCIMUFZYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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